molecular formula C11H7N3O B183307 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile CAS No. 27058-48-6

4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile

Cat. No. B183307
CAS RN: 27058-48-6
M. Wt: 197.19 g/mol
InChI Key: GPPZJCZWTPPMDD-UHFFFAOYSA-N
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Description

4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It has significant potential in several research and industrial fields.


Synthesis Analysis

A new series of pyrimidine-5-carbonitrile derivatives, including 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile, has been synthesized as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . The synthesis involves a three-component reaction of aldehydes, N-unsubstituted amidines, and malononitrile or ethyl cyanoacetate under thermal aqueous conditions .

Scientific Research Applications

  • Anticancer applications: A study reported the synthesis of pyrimidinecarbonitrile derivatives with significant in vitro anticancer activities against various human tumor cell lines, demonstrating the potential of these compounds in cancer treatment (Tiwari et al., 2016).

  • Anticonvulsant properties: Another research highlighted the synthesis of triazolopyrimidinecarbonitrile derivatives, identifying a specific compound with promising anticonvulsant activity, indicating the utility of pyrimidinecarbonitrile derivatives in neurological disorders (Divate & Dhongade-Desai, 2014).

  • Antibacterial activity: A study synthesized pyrazolopyrimidine derivatives from pyrimidinecarbonitrile derivatives and evaluated their antibacterial efficacy, showing potential in combating bacterial infections (Rostamizadeh et al., 2013).

  • Anti-inflammatory agents: Research on the synthesis of multifunctionalized pyrimidinecarbonitrile derivatives showed promising anti-inflammatory activity in animal models, suggesting their potential as anti-inflammatory drugs (Undare et al., 2016).

Mechanism of Action

Target of Action

The primary target of 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4).

Mode of Action

4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile has been designed as an ATP-mimicking tyrosine kinase inhibitor of EGFR . It competes with ATP for binding to the tyrosine kinase domain of EGFR, thereby inhibiting the receptor’s autophosphorylation and downstream signaling.

Biochemical Pathways

The inhibition of EGFR by 4-Hydroxy-2-phenyl-5-pyrimidinecarbonitrile affects multiple biochemical pathways. It can arrest the cell cycle at the G2/M phase and induce significant apoptotic effects . Additionally, it upregulates the level of caspase-3 , a key effector in the apoptosis pathway .

Pharmacokinetics

In silico admet studies have been performed to explore its drug-likeness properties .

Result of Action

The compound exhibits moderate antiproliferative activity against various human tumor cell lines, including colorectal carcinoma (HCT-116), hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and non-small cell lung cancer cells (A549) . It is more active than the EGFR inhibitor erlotinib .

properties

IUPAC Name

6-oxo-2-phenyl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-6-9-7-13-10(14-11(9)15)8-4-2-1-3-5-8/h1-5,7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPZJCZWTPPMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356475
Record name 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27058-48-6
Record name 4-hydroxy-2-phenyl-5-pyrimidinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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